2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
What sets 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the bromophenyl and chloromethyl groups, in particular, can influence its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C18H16BrClN2S2 |
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Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H16BrClN2S2/c1-10-2-7-13-14(8-10)24-18-16(13)17(20)21-15(22-18)9-23-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
YWSZVLSMCGALIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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